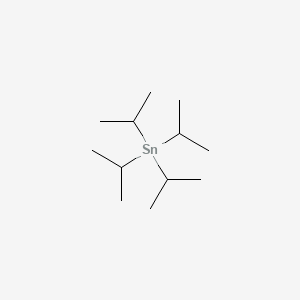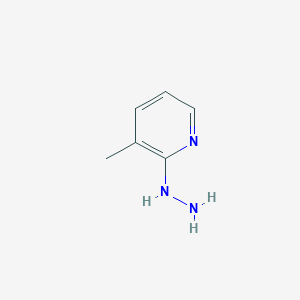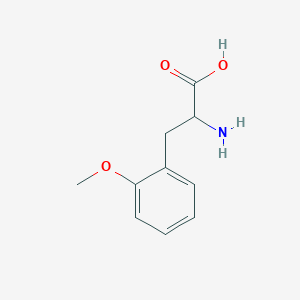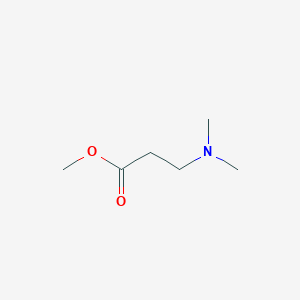
四异丙基锡
描述
Tetraisopropyltin, also known as TISP, is a colorless liquid with a molecular formula of (CH3)2CHCH2)4Sn . It is also known by other synonyms such as Isopropyl stannate (IV), Tetraisopropoxystannane, Tetraisopropoxytinisopropanol adduct, Tetraisopropyl stannate, Tin isopropoxide - isopropanol adduct, and Tin tetraisopropoxide .
Synthesis Analysis
Tetraisopropyltin is an important tin precursor for the synthesis of tin oxide nanoparticles, thin films, and indium tin oxide (ITO) films, which show highly desired electrochemical and conducting properties . Doped tin oxide nanoparticles and thin films are widely studied as gas sensors .
Molecular Structure Analysis
The molecular formula of Tetraisopropyltin is C12H28Sn . It has a molecular weight of 291.06 .
Physical And Chemical Properties Analysis
Tetraisopropyltin is a liquid at room temperature . It has a density of 1.124 g/cm^3 . The boiling point is reported to be between 112-114 °C .
科学研究应用
四甲基吡嗪在医学研究中
- 神经保护和炎症: 源自天然化合物的四甲基吡嗪在治疗心血管和脑血管疾病方面显示出前景,突出了其在神经保护和抗炎应用中的潜力。其在多系统中的有效性,尤其是心血管系统,强调了此类化合物在医学研究中的广泛潜力 (Zhao, Liu, & Chen, 2016)。
抗生素和线粒体功能
- 对基因表达系统的影响: 四环素类药物,如多西环素,被广泛用于控制基因表达,但会干扰线粒体功能。这表明在生物医学研究中使用它们时需要谨慎,因为它们会对实验结果产生混杂效应。对线粒体翻译的影响和由此产生的应激强调了在研究环境中仔细考虑抗生素使用情况的必要性 (Moullan 等人,2015)。
化学化合物对环境的影响
- 吸附和环境归趋: 研究某些化合物(如四环素)在生物炭改性水溶液中的吸附性能,说明了化学研究的环境应用。此类研究不仅有助于了解化学物质的环境归趋,还有助于开发污染水体的有效处理方法 (Jing 等人,2014)。
安全和危害
Tetraisopropyltin is classified as harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray. Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this chemical . It should be used only outdoors or in a well-ventilated area .
属性
IUPAC Name |
tetra(propan-2-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C3H7.Sn/c4*1-3-2;/h4*3H,1-2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJASUIDIZMMYED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Sn](C(C)C)(C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10183691 | |
| Record name | Stannane, tetraisopropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10183691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2949-42-0 | |
| Record name | Tetrakis(1-methylethyl)stannane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2949-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetraisopropyltin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002949420 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stannane, tetraisopropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10183691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraisopropylstannane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.063 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAISOPROPYLTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DC9M2T36RF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the reactivity of Tetraisopropyltin compare to other tetraalkyltins in electrophilic substitution reactions with mercuric chloride?
A: Tetraisopropyltin exhibits significantly lower reactivity in electrophilic substitution reactions with mercuric chloride compared to other tetraalkyltins like Tetramethyltin, Tetraethyltin, Tetra-n-propyltin, and Tetra-n-butyltin. While an exact rate coefficient for Tetraisopropyltin wasn't determined, research suggests it's substantially lower than the other compounds tested. This difference in reactivity is attributed to the steric hindrance imposed by the bulky isopropyl groups surrounding the central tin atom. These bulky groups hinder the approach of the electrophile (mercuric chloride), making the substitution process significantly slower. []
Q2: The provided research mentions an "SE2(open) mechanism" for the substitution of tetraalkyltins by mercuric chloride. Could you elaborate on what this mechanism entails?
A2: The SE2(open) mechanism, or bimolecular electrophilic substitution (open) mechanism, describes a specific pathway for reactions at saturated carbon atoms. In the context of tetraalkyltin substitution by mercuric chloride, it involves the following:
Q3: Can you identify any secondary metabolites found in kirinyuh (Chromolaena odorata L.) leaves using Gas Chromatography-Mass Spectrometry (GC-MS) analysis of methanol extracts?
A3: Yes, GC-MS analysis of methanol extracts from kirinyuh leaves revealed several potential secondary metabolites. One peak with a 77.31% concentration showed the possible presence of five compounds:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Dibenzo[f,h]quinoxaline](/img/structure/B1580581.png)







![5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine](/img/structure/B1580595.png)

